molecular formula C23H32N2O2 B4928437 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine

Katalognummer B4928437
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: WLYVKYNIPIOPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamine derivatives. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "a very pleasant and smooth action" (Shulgin, 1997). Since then, DMMDA-2 has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is believed to exert its effects on the central nervous system by acting as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and is the target of several psychoactive drugs such as LSD and psilocybin (Nichols, 2016). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may also interact with other neurotransmitter systems such as dopamine and norepinephrine, although the precise mechanism of action is not fully understood.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate and blood pressure, as well as alterations in neurotransmitter levels in the brain (Glennon et al., 1984). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to produce hallucinogenic effects in humans, although the subjective effects are reported to be less intense than those produced by other psychoactive drugs such as LSD and psilocybin (Shulgin, 1997).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one limitation is the lack of research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, which makes it difficult to assess its safety for human use.

Zukünftige Richtungen

There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of novel therapeutics based on its pharmacological profile, particularly for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of its mechanism of action at the molecular level, which could lead to the development of more selective and effective drugs. Finally, research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is needed to assess its safety for human use and to inform regulatory decisions.
In conclusion, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is a psychoactive drug that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, the lack of research on its long-term effects makes it difficult to assess its safety for human use. Future research directions include the development of novel therapeutics based on its pharmacological profile, investigation of its mechanism of action at the molecular level, and research on its long-term effects.
References:
Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life Sciences, 35(25), 2505-2511.
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
Shulgin, A. T. (1997). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. In TiHKAL: The Continuation. Transform Press.

Synthesemethoden

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine involves several steps, starting with the reaction of 2,3-dimethylphenylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is reacted with N-methylpiperazine to yield 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine (Shulgin, 1997).

Wissenschaftliche Forschungsanwendungen

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. In one study, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine was found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition (Glennon et al., 1984). This suggests that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.

Eigenschaften

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-17-7-6-8-21(19(17)3)25-13-11-24(12-14-25)18(2)15-20-9-10-22(26-4)23(16-20)27-5/h6-10,16,18H,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYVKYNIPIOPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.